molecular formula C21H34ClNO B15075373 2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide CAS No. 36094-52-7

2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide

Cat. No.: B15075373
CAS No.: 36094-52-7
M. Wt: 352.0 g/mol
InChI Key: SKIYEEKIJMVQEE-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide is an organic compound with a complex structure that includes a cyclohexyl group, a trimethyladamantyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide typically involves multiple steps. One common method starts with the preparation of 3,5,7-trimethyl-1-adamantyl acetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclohexylamine to form the desired acetamide. The final step involves the chlorination of the acetamide using a chlorinating agent such as phosphorus pentachloride or thionyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamides, while oxidation reactions can produce N-oxides.

Scientific Research Applications

2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide: can be compared with other acetamide derivatives, such as N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide and 2-chloro-N-cyclohexylacetamide.

Uniqueness

The presence of both the cyclohexyl and trimethyladamantyl groups in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

CAS No.

36094-52-7

Molecular Formula

C21H34ClNO

Molecular Weight

352.0 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide

InChI

InChI=1S/C21H34ClNO/c1-18-9-19(2)11-20(3,10-18)14-21(12-18,13-19)16(22)17(24)23-15-7-5-4-6-8-15/h15-16H,4-14H2,1-3H3,(H,23,24)

InChI Key

SKIYEEKIJMVQEE-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)NC4CCCCC4)Cl)C)C

Origin of Product

United States

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